molecular formula C12H21NO B2708814 1-(1-Adamantyl)-2-aminoethanol CAS No. 72799-71-4

1-(1-Adamantyl)-2-aminoethanol

Cat. No. B2708814
CAS RN: 72799-71-4
M. Wt: 195.306
InChI Key: GLCFWAYXPRBRNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(1-Adamantyl)-2-aminoethanol” is a compound that belongs to the class of adamantanes. Adamantanes are a class of compounds characterized by a rigid, cage-like structure . They are known for their stability and unique geometric properties . The specific compound “1-(1-Adamantyl)-2-aminoethanol” would have an adamantyl group (a C10H15 group derived from adamantane) attached to a 2-aminoethanol group.


Molecular Structure Analysis

The molecular structure of “1-(1-Adamantyl)-2-aminoethanol” would be characterized by the presence of an adamantyl group attached to a 2-aminoethanol group. The adamantyl group is a three-dimensional, cage-like structure composed of three fused cyclohexane rings . The 2-aminoethanol group contains an amino group (-NH2) and a hydroxyl group (-OH) on the second carbon atom.

Scientific Research Applications

Antimicrobial Activity

The derivatives of 1-(1-Adamantyl)-2-aminoethanol have been tested for in vitro antimicrobial activity against certain strains of pathogenic Gram-positive and Gram-negative bacteria and the yeast-like fungus Candida albicans . Some of these compounds showed potent antibacterial activity against one or more of the tested microorganisms .

Hypoglycemic Activity

Certain derivatives of 1-(1-Adamantyl)-2-aminoethanol have been found to produce significant reduction of serum glucose levels when tested in streptozotocin (STZ)-induced diabetic rats . This suggests potential applications in the treatment of diabetes.

Anticancer Activity

Some hydrazide-hydrazone components with the 1-adamantane carbonyl moiety have shown cytotoxicity against tested human cancer cell lines . This indicates potential applications in cancer treatment.

Antituberculosis Activity

Hydrazide-hydrazones derivatives, which include 1-(1-Adamantyl)-2-aminoethanol, have shown antituberculosis activities . This suggests potential applications in the treatment of tuberculosis.

Antiviral Activity

Adamantane derivatives, which include 1-(1-Adamantyl)-2-aminoethanol, have shown antiviral activities . This suggests potential applications in the treatment of viral infections.

Influenza A Prophylaxis and Treatment

1-(1-Adamantyl)ethylamine hydrochloride, a derivative of 1-(1-Adamantyl)-2-aminoethanol, is indicated for the prophylaxis and treatment of illness caused by various strains of influenza A virus in adults .

Safety and Hazards

The safety data sheet for a similar compound, 1-Adamantylamine, indicates that it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contact with skin and eyes, and use personal protective equipment .

Future Directions

Adamantane derivatives have diverse applications in various fields due to their unique properties . Future research could focus on exploring the potential applications of “1-(1-Adamantyl)-2-aminoethanol” in medicinal chemistry, catalyst development, and nanomaterials, among others .

properties

IUPAC Name

1-(1-adamantyl)-2-aminoethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO/c13-7-11(14)12-4-8-1-9(5-12)3-10(2-8)6-12/h8-11,14H,1-7,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLCFWAYXPRBRNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(CN)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Adamantyl)-2-aminoethanol

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